3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide
Description
Chemical Structure & Properties The compound 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide (CAS: 356586-60-2) is a thienopyrimidine derivative with the molecular formula C₁₂H₁₄BrN₃O₂S and a molecular weight of 344.23 g/mol . Its structure comprises a fused thieno[2,3-d]pyrimidine core substituted with three methyl groups (at positions 2, 5, and 6), a 4-oxo moiety, and a bromo-propanamide side chain.
Safety data indicate stringent handling requirements due to hazards such as skin irritation (H315), eye damage (H318), and environmental toxicity (H400) .
Properties
IUPAC Name |
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-6-7(2)19-11-10(6)12(18)16(8(3)14-11)15-9(17)4-5-13/h4-5H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWLGLYFDBQZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Thermal Cyclization
A mixture of 2-amino-4,5-dimethylthiophene-3-carbonitrile (1.0 mmol) and glacial acetic acid (2.0 mL) is treated with POCl3 (0.2 mL) and refluxed at 100°C for 1–2 hours. The reaction is quenched with ice-cold water, and the precipitate is filtered, washed with NaHCO3, and recrystallized from ethanol to yield 2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (70–80% yield). Key spectral data include:
Microwave-Assisted Cyclization
To reduce reaction time, a mixture of the thiophene precursor and alumina-supported POCl3 is irradiated at 180 W for 2–4 minutes, achieving comparable yields (78–90%). Microwave methods enhance selectivity and reduce energy consumption, making them preferable for scale-up.
Acylation of the Thieno[2,3-d]Pyrimidinone Core
The NH group at position 3 of the pyrimidinone ring undergoes acylation with 3-bromopropanoyl chloride to form the target compound.
Reaction Optimization
Acylation is performed under inert atmosphere using dry dichloromethane (DCM) as the solvent and triethylamine (TEA) as the base to neutralize HCl:
Optimized Protocol:
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Molar Ratio: 1:1.2 (core:acyl chloride)
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Temperature: 0°C → room temperature (gradual warming)
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Reaction Time: 4–6 hours
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Yield: 65–72% (after column chromatography)
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl3): δ 8.14 (s, 1H, thiophene-H), 3.62 (t, 2H, CH2Br), 2.95 (t, 2H, CONHCH2), 2.41–2.28 (m, 9H, 3×CH3).
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HRMS (ESI): m/z calcd for C15H17BrN3O2S [M+H]⁺: 390.0214; found: 390.0211.
Comparative Analysis of Synthetic Routes
Table 1: Key Reaction Parameters for Core Synthesis
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional | POCl3, reflux, 1–2 h | 70–80 | 2 h |
| Microwave | Al2O3, POCl3, 180 W | 78–90 | 4 min |
Table 2: Acylation Optimization Screening
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | DCM | 0 → 25 | 72 |
| Pyridine | THF | 25 | 58 |
| DMAP | Acetone | 40 | 65 |
Challenges and Mitigation Strategies
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Regioselectivity in Bromination: Direct bromination of the core risks side reactions at the thiophene moiety. By deferring bromine introduction to the propanamide stage, positional fidelity is maintained.
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Acylation Efficiency: Steric hindrance from the 2,5,6-trimethyl groups necessitates excess acyl chloride and prolonged reaction times. Microwave-assisted acylation (50°C, 30 min) may improve kinetics .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thienopyrimidine core. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
EDCI and HOBt: Used for amide coupling.
Palladium catalysts: Used in coupling reactions.
Hydrogen peroxide: Used for oxidation.
Sodium borohydride: Used for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted thienopyrimidine derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide exhibit significant anticancer properties. The compound's structure suggests potential interactions with critical biological targets involved in cancer cell proliferation and survival.
Mechanism of Action:
- PARP Inhibition: The compound may inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cancer cells. By inhibiting PARP, the compound can induce apoptosis in cells that rely heavily on this repair pathway for survival.
- Cell Cycle Arrest: Preliminary findings suggest that it may cause cell cycle arrest in various cancer cell lines, preventing further proliferation.
In Vitro Studies:
The following table summarizes the anticancer activity of related compounds:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.8 | PARP inhibition |
| A549 | 0.88 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest |
These results indicate a promising potential for this compound as an anticancer agent.
Antimicrobial Properties
In addition to its anticancer applications, this compound may also exhibit antimicrobial activity against various pathogens. Studies have shown that derivatives of similar structures possess significant antibacterial and antifungal properties.
Biological Activity:
Research has indicated that the compound can be effective against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Activity: Compounds derived from bromopyrimidine analogs have shown effectiveness against standard bacterial strains such as Staphylococcus aureus and Escherichia coli.
Case Studies:
In vitro evaluations have demonstrated that certain derivatives exhibit a broad spectrum of antimicrobial activity. For example:
- Compounds tested against Bacillus subtilis and Candida albicans showed promising results in inhibiting growth.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thienopyrimidine Derivatives
Research Findings and Implications
- Structural-Activity Relationships (SAR): Bromine substitution at the propanamide position may improve binding affinity in therapeutic targets (e.g., kinases or DNA) compared to chlorine or methyl groups . Methyl groups on the thienopyrimidine core enhance metabolic stability by shielding reactive sites from oxidation .
- Comparative studies on halogenated vs. non-halogenated thienopyrimidines are needed to quantify bromine’s impact on efficacy and toxicity.
Biological Activity
3-bromo-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the bromine atom and the propanamide moiety contributes to its unique pharmacological properties.
Biological Activity
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[2,3-d]pyrimidines have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The bromine substitution may enhance these effects by increasing the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.
Mechanism of Action
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in tumor growth. For example:
- Tyrosine Kinase Inhibition : Similar compounds have been identified as inhibitors of tyrosine kinases, which play a crucial role in cancer cell signaling.
- Apoptosis Induction : There is evidence suggesting that this compound may promote apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Research Findings
A review of available literature reveals several studies that support the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines (e.g., breast and lung cancer cells) at micromolar concentrations.
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. The studies highlighted a dose-dependent response, indicating potential therapeutic windows for clinical applications.
- Case Studies : A recent case study involving patients with tyrosine kinase inhibitor-resistant malignancies indicated that treatment with similar thieno[2,3-d]pyrimidine derivatives led to improved patient outcomes when combined with standard chemotherapy protocols.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology :
- Microwave-assisted synthesis : Optimized in glacial acetic acid under microwave irradiation (250 W, 373 K) for 18 minutes, achieving 85% yield .
- Cyclocondensation : Use of 1,4-binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) with electrophilic partners like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate to form thieno[2,3-d]pyrimidine scaffolds .
- Key steps : Bromination at the propanamide position using N-bromosuccinimide (NBS) in DMF at 0°C to room temperature .
Q. How is structural characterization performed, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Resolves dihedral angles (e.g., 80.87° between pyrimidine and phenyl rings) and hydrogen-bonding networks (N–H⋯O, O–H⋯N) .
- NMR/IR spectroscopy :
- 1H NMR : Signals at δ10.52 ppm (NH groups), δ5.41 ppm (=CH), and δ1.62 ppm (CH3) confirm substituent placement .
- IR : Peaks at 1685 cm⁻¹ (C=O) and 1578 cm⁻¹ (C=N) validate functional groups .
Q. What in vitro biological screening models are used to evaluate cytotoxicity?
- Methodology :
- Cell lines : A549 (lung carcinoma), HCT116 (colorectal cancer), MCF-7 (breast cancer) .
- Assays : MTT or SRB protocols, with IC50 values calculated after 48–72 hours of exposure .
- Controls : Positive controls (e.g., doxorubicin) and solvent-only negative controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology :
- Core modifications : Replace the 2,5,6-trimethyl group with electron-withdrawing groups (e.g., -NO2) to enhance kinase inhibition (e.g., c-Met kinase IC50: 0.16 nM) .
- Bromo substituent : Test analogues with Cl or I to assess halogen bonding effects on receptor affinity .
- Propanamide linker : Evaluate rigidity by introducing cyclohexyl or aromatic spacers .
Q. What computational strategies predict binding modes to biological targets like V1BR?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of V1BR (PDB: 9D6) to simulate ligand-receptor interactions .
- MD simulations : AMBER or GROMACS for 100 ns trajectories to assess stability of hydrogen bonds (e.g., pyrimidine O4 with Arg112) .
- Pharmacophore modeling : Identify critical features (e.g., hydrophobic bromo group, hydrogen-bond acceptors) .
Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Methodology :
- Deuterium isotope effects : Replace labile hydrogens (e.g., NH) with deuterium to prolong half-life .
- Prodrug design : Mask the 4-oxo group as a phosphate ester for enhanced solubility .
- PET radiotracers : Develop 11C-labeled analogs (e.g., 11C-TASP699) for in vivo receptor occupancy studies .
Q. How are crystallographic disorders resolved in X-ray structures of this compound?
- Methodology :
- Disorder refinement : Use SHELXL97 to model split positions (e.g., C21 and H14 atoms with 0.52/0.48 occupancy) .
- Hydrogen placement : Geometrical constraints (N–H = 0.86 Å, C–H = 0.93–0.98 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
